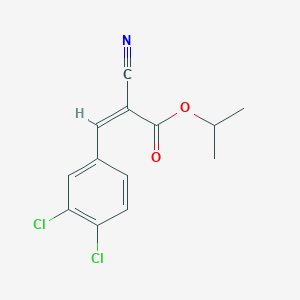
N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and neuroscience. This compound is commonly referred to as CHMP or KP-544, and it has been studied extensively for its ability to modulate the activity of certain neurotransmitter systems in the brain.
Mécanisme D'action
The mechanism of action of CHMP involves its ability to modulate the activity of certain neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and acetylcholine, which are important neurotransmitters involved in various cognitive and motor functions. CHMP also acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
CHMP has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and acetylcholine, which can improve cognitive and motor functions. CHMP has also been shown to have neuroprotective effects, which can help prevent neuronal damage and degeneration in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CHMP in lab experiments include its well-established synthesis method, its ability to modulate neurotransmitter systems in the brain, and its potential applications in the development of new drugs for the treatment of various neurological disorders. The limitations of using CHMP in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving CHMP. One potential direction is the development of new drugs based on the structure of CHMP for the treatment of various neurological disorders. Another potential direction is the investigation of the long-term effects of CHMP on the brain and its potential for neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of CHMP and its potential applications in various fields of study.
Méthodes De Synthèse
The synthesis of CHMP involves the condensation of cycloheptanone and N-methylpyrrolidine-2-one using an acid catalyst. The resulting product is then purified through recrystallization to obtain a high-purity compound. The synthesis method for CHMP has been well-established, and it has been reproduced in various research studies.
Applications De Recherche Scientifique
CHMP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have neuroprotective effects and can modulate the activity of certain neurotransmitter systems in the brain. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15(12-7-4-2-3-5-8-12)14(18)11-16-10-6-9-13(16)17/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXIVHNOWQYVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)
![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)



![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)
![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)

